molecular formula C17H23BFNO3 B13726408 1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine

1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine

Cat. No.: B13726408
M. Wt: 319.2 g/mol
InChI Key: IAUWMVFEVAMJOI-UHFFFAOYSA-N
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Description

1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine is a complex organic compound that features a fluorinated phenyl group, a boronic ester, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine typically involves multiple steps. One common method involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 5-fluoro-2-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate to form the boronic ester.

    Coupling Reaction: The boronic ester is then coupled with a pyrrolidine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols or other reduced compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its fluorinated phenyl group.

    Industry: The compound can be used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine is unique due to its combination of a fluorinated phenyl group, a boronic ester, and a pyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C17H23BFNO3

Molecular Weight

319.2 g/mol

IUPAC Name

[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)14-8-7-12(19)11-13(14)15(21)20-9-5-6-10-20/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

IAUWMVFEVAMJOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)N3CCCC3

Origin of Product

United States

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